molecular formula C15H17N3O B14987167 2-(morpholin-4-ylmethyl)-1-(prop-2-yn-1-yl)-1H-benzimidazole

2-(morpholin-4-ylmethyl)-1-(prop-2-yn-1-yl)-1H-benzimidazole

Cat. No.: B14987167
M. Wt: 255.31 g/mol
InChI Key: KUWXGEJHADERBL-UHFFFAOYSA-N
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Description

2-[(MORPHOLIN-4-YL)METHYL]-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a morpholine ring, a propargyl group, and a benzodiazole core. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(MORPHOLIN-4-YL)METHYL]-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Propargyl Group: The propargyl group can be introduced via N-alkylation using propargyl bromide in the presence of a base such as sodium hydroxide.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the benzodiazole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(MORPHOLIN-4-YL)METHYL]-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

2-[(MORPHOLIN-4-YL)METHYL]-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(MORPHOLIN-4-YL)METHYL]-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The propargyl group is known to enhance the compound’s ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(PROP-2-YN-1-YL)-1H-BENZODIAZOLE: Lacks the morpholine ring, which may reduce its biological activity.

    2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE: Lacks the propargyl group, which may affect its ability to cross cell membranes.

Uniqueness

2-[(MORPHOLIN-4-YL)METHYL]-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both the morpholine ring and the propargyl group, which contribute to its enhanced biological activity and potential therapeutic applications.

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

4-[(1-prop-2-ynylbenzimidazol-2-yl)methyl]morpholine

InChI

InChI=1S/C15H17N3O/c1-2-7-18-14-6-4-3-5-13(14)16-15(18)12-17-8-10-19-11-9-17/h1,3-6H,7-12H2

InChI Key

KUWXGEJHADERBL-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=CC=CC=C2N=C1CN3CCOCC3

Origin of Product

United States

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